

"Methyl isoindoline-4-carboxylate hydrochloride" molecular structure and characterization

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Compound of Interest

Methyl isoindoline-4-carboxylate
hydrochloride

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In-depth Technical Guide: Methyl Isoindoline-4carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoindoline-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure and key characterization data. Due to the limited availability of a complete, published experimental protocol and corresponding characterization data in peer-reviewed literature for this specific salt, this guide presents a compilation of known properties and predictive data based on its chemical structure. The provided information serves as a foundational resource for researchers working with this and related isoindoline scaffolds.

Molecular Structure and Properties

Methyl isoindoline-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of isoindoline-4-carboxylic acid. The isoindoline core is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.



Molecular Formula: C10H12CINO2[1]

Molecular Weight: 213.66 g/mol [1]

IUPAC Name: methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride[1]

SMILES: COC(=0)C1=CC=CC2=C1CNC2.Cl[1]

Chemical Structure:

Caption: Molecular Structure of Methyl Isoindoline-4-carboxylate Hydrochloride.

Physicochemical Properties

Property	Value	Source
Molecular Weight	213.66 g/mol	[1]
Molecular Formula	C10H12CINO2	[1]
XLogP3-AA	0.8	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	213.055656 g/mol	[1]
Monoisotopic Mass	213.055656 g/mol	[1]
Topological Polar Surface Area	38.1 Ų	PubChem
Heavy Atom Count	14	PubChem
Formal Charge	0	PubChem
Complexity	205	PubChem

Characterization Data



Detailed experimental characterization data for **methyl isoindoline-4-carboxylate hydrochloride** is not readily available in published literature. The following sections outline the expected data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the isoindoline ring, and the methyl ester group. The chemical shifts and coupling patterns would be characteristic of the substituted benzene ring and the saturated heterocyclic ring. The amine proton may appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two
 methylene carbons of the isoindoline ring, the ester carbonyl carbon, and the methyl carbon
 of the ester.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine hydrochloride.
- C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
- C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
- C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
- C-N stretch: In the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (Methyl isoindoline-4-carboxylate), the expected molecular ion peak [M]⁺ would be at m/z 177.07898. In the case of the hydrochloride salt, the spectrum may show the molecular ion of the free base or fragments thereof.



Experimental Protocols

A definitive, published experimental protocol for the synthesis of **methyl isoindoline-4-carboxylate hydrochloride** is not currently available. However, a general synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis Workflow



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Caption: Proposed general synthetic workflow.

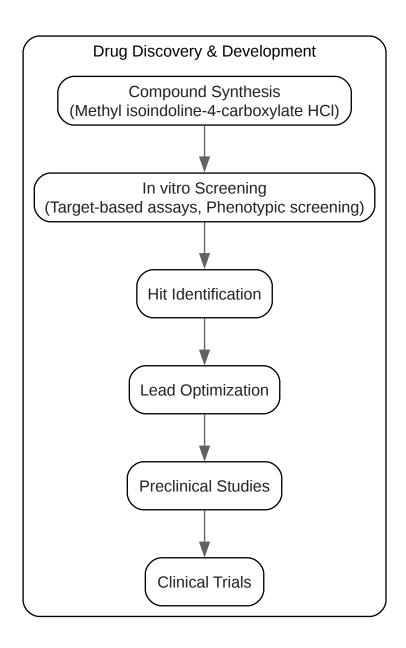
General Procedure for Esterification and Salt Formation

- Esterification: Isoindoline-4-carboxylic acid would be dissolved in anhydrous methanol. A
 catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, would be added.
 The mixture would be heated under reflux for several hours. The reaction progress would be
 monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be
 removed under reduced pressure.
- Work-up and Purification: The residue would be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl isoindoline-4-carboxylate. Purification could be achieved by column chromatography on silica gel.
- Hydrochloride Salt Formation: The purified methyl isoindoline-4-carboxylate would be
 dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of
 hydrogen chloride in the same or another anhydrous solvent would be added dropwise with
 stirring. The resulting precipitate, methyl isoindoline-4-carboxylate hydrochloride, would
 be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.



Potential Signaling Pathways and Applications

As a derivative of the isoindoline scaffold, **methyl isoindoline-4-carboxylate hydrochloride** may be explored for its potential biological activities. Isoindoline derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes and as ligands for receptors. Further research would be required to elucidate any specific signaling pathways in which this compound may be involved.



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References

- 1. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
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